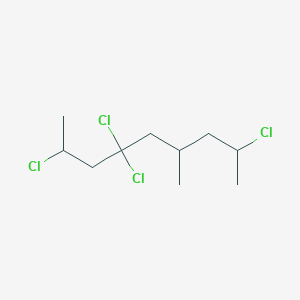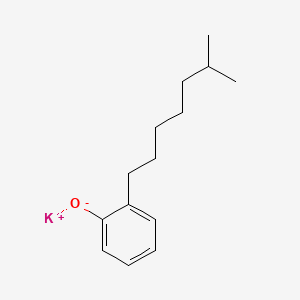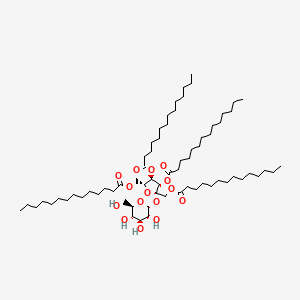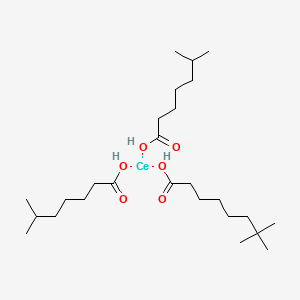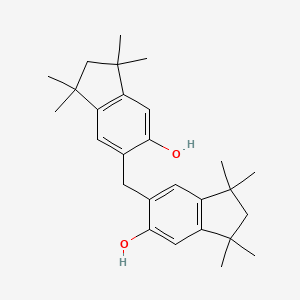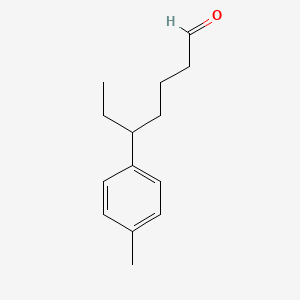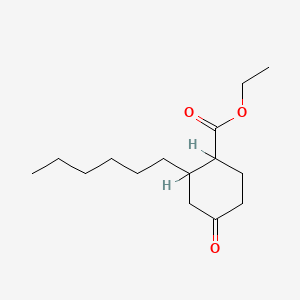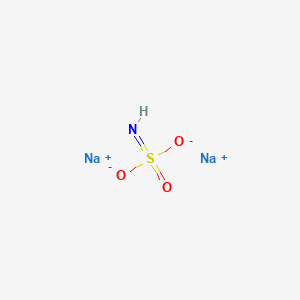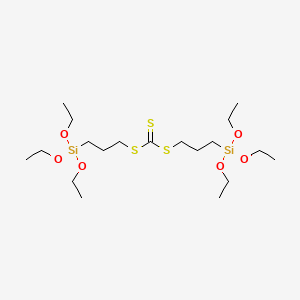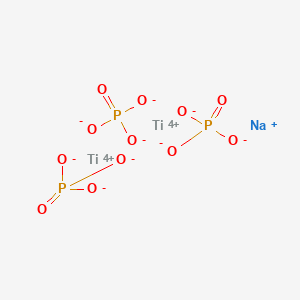
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a dodecyl chain attached to a phenoxy group, which is further connected to a 1,3-dioxobutyl moiety. This combination of functional groups makes it an interesting subject for study in fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of dodecyl alcohol with 4-hydroxybenzaldehyde to form dodecyl 4-hydroxybenzoate. This intermediate is then reacted with succinic anhydride to introduce the 1,3-dioxobutyl group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxobutyl group to hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl 4-carboxyphenoxyacetate, while reduction could produce dodecyl (4-hydroxybutyl)phenoxyacetate .
Wissenschaftliche Forschungsanwendungen
Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety may participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl (4-hydroxyphenoxy)acetate
- Dodecyl (4-methoxyphenoxy)acetate
- Dodecyl (4-nitrophenoxy)acetate
Uniqueness
Compared to similar compounds, Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate stands out due to its unique combination of functional groups. The presence of the dioxobutyl moiety provides additional reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
93777-21-0 |
|---|---|
Molekularformel |
C24H36O5 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3 |
InChI-Schlüssel |
AKATWDMRLRLIRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



